
Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- is an organic compound with a complex structure. It is a derivative of benzoic acid, featuring a propenyl group substituted at the para position of the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzoic acid and 4-(1-methylethyl)phenylpropenyl.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical processes.
Modulating Signaling Pathways: The compound may influence signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with Cellular Components: It can interact with cellular components such as membranes and proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-(1-methylethyl)-: This compound has a similar structure but lacks the propenyl group.
Cinnamic acid: It has a similar propenyl group but differs in the substitution pattern on the benzene ring.
Phenylpropanoic acid: This compound shares the propenyl group but has different functional groups attached to the benzene ring.
Uniqueness
Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- is unique due to its specific substitution pattern and the presence of both the isopropyl and propenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
101506-72-3 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
4-[(E)-2-(4-propan-2-ylphenyl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C19H20O2/c1-13(2)16-8-10-17(11-9-16)14(3)12-15-4-6-18(7-5-15)19(20)21/h4-13H,1-3H3,(H,20,21)/b14-12+ |
InChIキー |
GVCNXRYSMNOMGN-WYMLVPIESA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)C(=O)O)/C |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


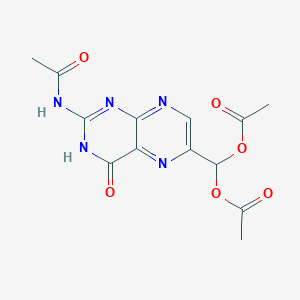

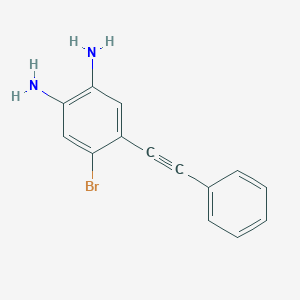
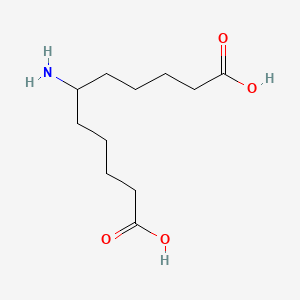
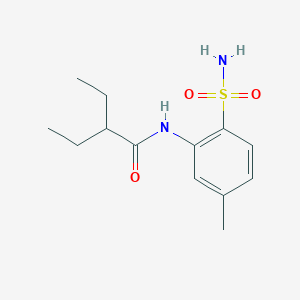
silane](/img/structure/B14343692.png)
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
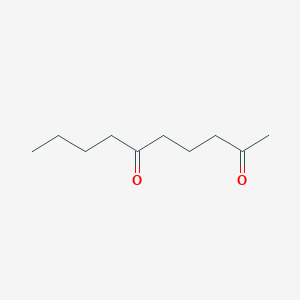
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
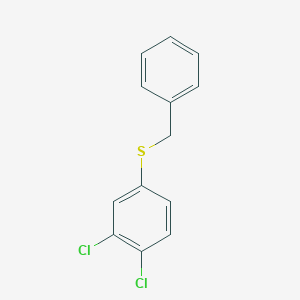

![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)
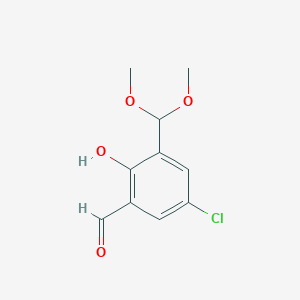
![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)
